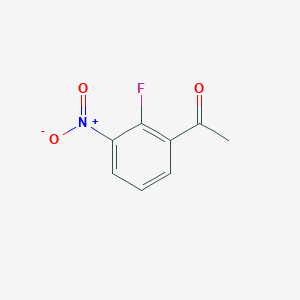
1-(2-Fluoro-3-nitrophenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 1-(2-Fluoro-3-nitrophenyl)ethanone typically involves several steps:
化学反応の分析
1-(2-Fluoro-3-nitrophenyl)ethanone undergoes various chemical reactions, including:
科学的研究の応用
1-(2-Fluoro-3-nitrophenyl)ethanone is used in several scientific research applications:
作用機序
The mechanism of action of 1-(2-Fluoro-3-nitrophenyl)ethanone involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Protein-Ligand Interactions: It can form complexes with proteins, affecting their function and stability.
類似化合物との比較
1-(2-Fluoro-3-nitrophenyl)ethanone can be compared with other similar compounds, such as:
1-(3-Fluoro-4-nitrophenyl)ethanone: Similar in structure but with different positional isomers.
2-Fluoro-1-(3-nitrophenyl)ethanone: Another positional isomer with distinct chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and biological activity .
生物活性
1-(2-Fluoro-3-nitrophenyl)ethanone, with the molecular formula CHFNO and a molecular weight of 183.14 g/mol, is an organic compound characterized by a phenyl ring substituted with a fluoro group at the ortho position and a nitro group at the meta position relative to the carbonyl group of the ethanone moiety. This compound belongs to the class of nitroaromatic compounds, which are known for their diverse biological activities due to their unique chemical structure.
The synthesis of this compound typically involves multiple steps, starting from 3-bromo-2-fluoronitrobenzene. One effective method employs a palladium-catalyzed reaction using tributyl(1-ethoxyvinyl)tin in 1,4-dioxane at elevated temperatures (around 90 °C), yielding approximately 86% efficiency. The presence of both nitro and fluoro groups enhances the compound's reactivity and biological interactions.
Antinociceptive Properties
Research indicates that this compound exhibits significant antinociceptive properties , suggesting its potential as an analgesic agent. The mechanism of action is believed to involve bioreduction of the nitro group, leading to reactive intermediates that may interact with various cellular components, thereby affecting enzyme activity and cellular signaling pathways.
Antimicrobial Activity
In related studies, compounds structurally similar to this compound have demonstrated notable antimicrobial activity . For instance, derivatives have shown effectiveness against various bacterial strains, including Klebsiella pneumoniae, with minimum inhibitory concentrations (MICs) indicating significant potency . Although specific data on the antimicrobial efficacy of this compound itself remains limited, its structural characteristics suggest a promising profile for further exploration.
Interaction with Biological Targets
The biological activity of this compound can be attributed to its interaction with specific biological targets. The fluoro substituent is known to influence binding affinities, potentially modulating biological responses in various assays. For example, studies involving similar nitroaromatic compounds have highlighted their capacity to act on nicotinic acetylcholine receptors (nAChRs), indicating potential applications in neurological research and pharmacotherapy for addiction .
Case Studies and Research Findings
特性
IUPAC Name |
1-(2-fluoro-3-nitrophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO3/c1-5(11)6-3-2-4-7(8(6)9)10(12)13/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMRFQXVFOFXBLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
873697-78-0 |
Source


|
| Record name | 2â??-Fluoro-3â??-nitroacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














